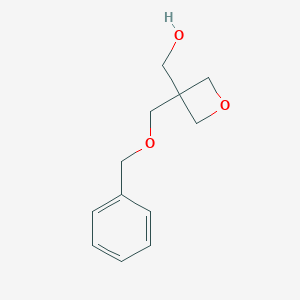
4-Nitrobenzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiosemicarbazone derivative that has been synthesized and characterized for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Nitrobenzaldehyde thiosemicarbazone involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. It also induces apoptosis, which is a programmed cell death process that is triggered by various stimuli.
Effets Biochimiques Et Physiologiques
4-Nitrobenzaldehyde thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It also inhibits the activity of ribonucleotide reductase, which is an enzyme that is involved in the synthesis of DNA. It has been shown to induce the production of reactive oxygen species, which are molecules that can damage cells and tissues. It also activates the immune system by inducing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-Nitrobenzaldehyde thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has a high degree of solubility in various solvents, which makes it suitable for various experimental protocols. However, it also has some limitations. It is toxic in high concentrations, and it can interfere with the activity of other enzymes and proteins in the cell.
Orientations Futures
There are several future directions for the study of 4-Nitrobenzaldehyde thiosemicarbazone. It can be further investigated for its potential as a therapeutic agent for various diseases. It can also be studied for its interactions with other molecules and proteins in the cell. The synthesis method can be optimized to improve the yield and purity of the product. New derivatives of 4-Nitrobenzaldehyde thiosemicarbazone can be synthesized and characterized for their potential applications in scientific research.
Conclusion:
In conclusion, 4-Nitrobenzaldehyde thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized and characterized for its various biochemical and physiological effects. It has been investigated for its potential as a therapeutic agent for various diseases. The synthesis method can be optimized, and new derivatives can be synthesized for further study. Overall, 4-Nitrobenzaldehyde thiosemicarbazone is a promising compound with potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-Nitrobenzaldehyde thiosemicarbazone involves the reaction of thiosemicarbazide with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The purity and yield of the product can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
4-Nitrobenzaldehyde thiosemicarbazone has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory properties. It has also been investigated for its potential as a diagnostic and therapeutic agent for various diseases.
Propriétés
Numéro CAS |
5470-48-4 |
|---|---|
Nom du produit |
4-Nitrobenzaldehyde thiosemicarbazone |
Formule moléculaire |
C8H8N4O2S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+ |
Clé InChI |
HSDCBIHJEGDMDO-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=S)N)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] |
Autres numéros CAS |
5470-48-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



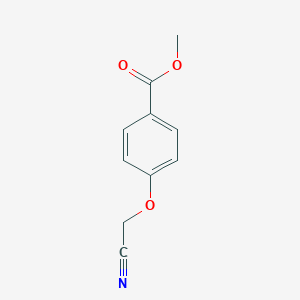
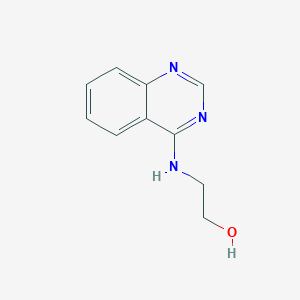
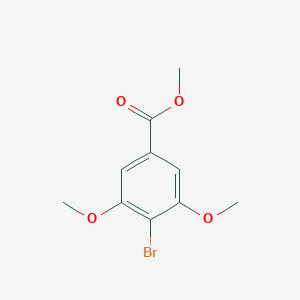
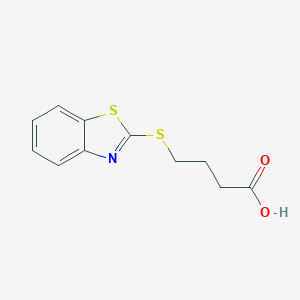
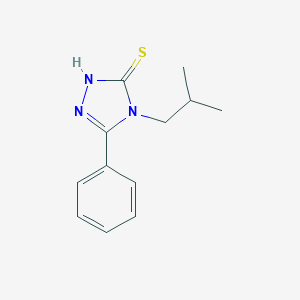
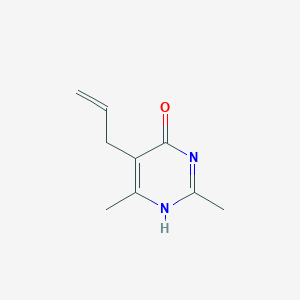
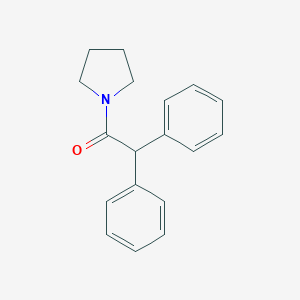
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
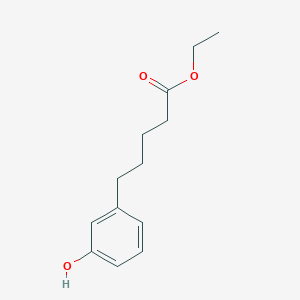
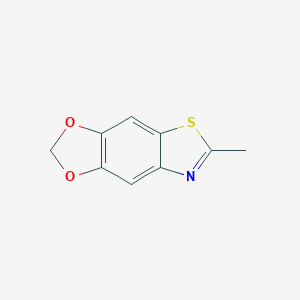
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
